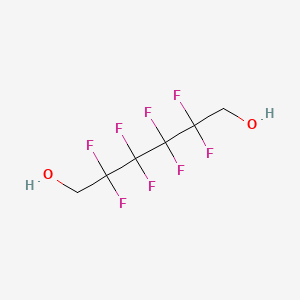

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

説明

Significance of Fluorinated Diols in Contemporary Chemical Science

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comchimia.ch This is due to fluorine's high electronegativity, the small size of the fluorine atom, and the exceptional strength of the carbon-fluorine (C-F) bond. numberanalytics.comchimia.ch These unique features have made organofluorine compounds indispensable in numerous fields, including pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.orgcas.cn It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgcas.cn

Fluorinated diols, a specific class of organofluorine compounds, are specialized molecules that merge the reactivity of hydroxyl groups with the stability and unique surface properties of a fluorocarbon backbone. exfluor.com This combination makes them highly valuable as monomers and building blocks for advanced polymers. pageplace.de The incorporation of fluorinated diols into polymer structures, such as polyurethanes and polyesters, can impart a range of desirable characteristics, including:

Enhanced Durability and Resistance : Polymers containing fluorinated diols exhibit improved chemical inertness and thermal stability. exfluor.com

Superior Surface Performance : These materials often display low surface energy, leading to properties like hydrophobicity (water repellency) and oleophobicity (oil repellency). fluorochemie.com

Specialized Applications : These properties are leveraged in high-performance coatings, seals, and O-rings for demanding sectors like the aerospace and automotive industries, as well as in electronics and biomaterials. exfluor.compageplace.de

For example, perfluoropolyether (PFPE) diols are noted for conferring super-hydrophobic and antifouling characteristics to materials. fluorochemie.com The strategic placement of fluorine within a diol allows chemists to fine-tune the properties of the resulting materials for specific, high-tech applications.

Historical Context of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Research

The study of this compound is a relatively recent development within the broader history of organofluorine chemistry. This field's origins can be traced back to the 19th century, long before elemental fluorine was even isolated. nih.gov The first synthesis of an organofluorine compound, fluoromethane, was reported in 1835. cas.cn A pivotal moment came in 1886 when Henri Moissan successfully isolated elemental fluorine, a notoriously difficult and dangerous task that opened the door for systematic investigation into its chemistry. numberanalytics.com

Early progress was slow due to the extreme reactivity of fluorine. nih.gov The mid-20th century marked a turning point with major advancements during World War II, driven by the need for new materials for nuclear applications. This era saw the development of key fluoropolymers, such as Polytetrafluoroethylene (Teflon), in the 1940s, which revolutionized materials science. numberanalytics.com

The synthesis of more complex and selectively fluorinated molecules, including partially fluorinated diols like this compound, became more feasible with the development of safer and more effective fluorinating agents. chinesechemsoc.org A significant leap occurred in the 1980s with the introduction of new electrophilic fluorinating reagents like Selectfluor, which offered enhanced efficiency and selectivity in fluorination reactions. numberanalytics.combeilstein-journals.org Research into specific fluorinated diols is part of the continuing evolution of organofluorine chemistry, where scientists create novel building blocks to construct materials with precisely tailored properties.

Scope and Research Imperatives for this compound

Current and future research involving this compound is primarily focused on its application as a specialized monomer and chemical intermediate in materials science. The dual functionality of its hydroxyl groups, combined with the rigid, fluorinated core, makes it a valuable component for creating advanced functional polymers.

One significant area of research is the synthesis of fluorinated polyurethanes, where this compound can be used as a chain extender. researchgate.net Incorporating this diol into the polyurethane backbone has been shown to enhance chemical resistance and alter thermal properties. researchgate.net Another key application is its use as a precursor for diacrylate monomers, such as this compound diacrylate. chemicalbook.com These diacrylates are used in photopolymerization to create cross-linked networks for coatings and other materials requiring high durability and specific surface properties.

A more recent and fundamental research application involves the study of its crystal structure and intermolecular interactions. A 2020 study investigated the crystal structure of this compound, revealing a network formed by O—H⋯O hydrogen bonds involving the terminal hydroxyl groups. iucr.orgnsf.gov This fundamental research is crucial for understanding how partially fluorinated molecules self-assemble and can inform the design of new materials. This study was part of a broader investigation into partially fluorinated molecular solvents for potential use in "Solvent-in-Salt" (SIL) applications, which are a type of electrolyte. iucr.orgnsf.gov

The overarching imperative in organofluorine chemistry is the development of more efficient and sustainable synthetic methods. numberanalytics.comresearchgate.net Future research will likely continue to explore new ways to synthesize and utilize this compound and similar fluorinated diols to create next-generation materials with enhanced performance characteristics for advanced technological applications.

Table 2: Crystallographic Data for this compound (Reported in 2020)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit-cell parameters | a = 8.1691 (4) Åb = 10.3708 (5) Åc = 10.5960 (5) Åβ = 107.039 (2)° |

| Volume | 858.20 (7) ų |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature | 100 K |

Source: Data reported in a study by Feightner et al., published in IUCrData. iucr.orgnsf.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h15-16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEKBXPLFJSSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188999 | |

| Record name | 1H,1H,6H,6H-Perfluoro-1,6-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-74-8 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,6H,6H-Perfluoro-1,6-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,3,3,4,4,5,5 Octafluoro 1,6 Hexanediol

Nucleophilic Additions with Diols

In principle, a diol like 1,6-hexanediol (B165255) could act as a dinucleophile, opening two equivalents of HFPO. However, this reaction would not lead to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. Instead, it would result in the formation of a longer-chain ether-diol. The structure of the target molecule, with a central -(CF₂)₄- core, is not directly accessible from HFPO building blocks.

Reactions with Other Nucleophiles for Octafluorinated Product Formation

The typical reactivity of HFPO involves a fluoride-catalyzed oligomerization to produce perfluoropolyethers. While HFPO is a key precursor for many fluorinated materials, there is no established synthetic pathway that directly converts HFPO into this compound. The construction of the specific linear octafluoroalkane backbone of the target diol would require a different synthetic strategy, likely starting from a precursor that already contains the C₆ chain.

Electrochemical Fluorination Techniques and Optimization

Selective Electrophilic Fluorination Strategies

The synthesis of this compound via selective electrophilic fluorination strategies is not a commonly documented route in readily available scientific literature. Typically, this compound is synthesized through the reduction of perfluorinated dicarboxylic acids or their derivatives. Electrophilic fluorination is a powerful tool for the introduction of fluorine atoms into organic molecules, generally involving the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). However, the application of this methodology to create the specific C-F bond arrangement in this compound from a non-fluorinated or partially fluorinated precursor is not well-established.

Electrophilic fluorination reactions often utilize reagents containing a weakened nitrogen-fluorine (N-F) bond, where the nitrogen atom is attached to strong electron-withdrawing groups. This polarization facilitates the attack of a nucleophile on the fluorine atom. Common electrophilic fluorinating agents include N-fluorosulfonimides (e.g., NFSI), Selectfluor®, and N-fluoropyridinium salts. These reagents are widely used for the fluorination of enolates, enamines, aromatic rings, and other electron-rich substrates.

A hypothetical electrophilic fluorination approach to this compound would likely involve a multi-step process. One could envision starting with a precursor molecule containing a 1,6-hexanediol backbone and then sequentially introducing fluorine atoms at the 2, 3, 4, and 5 positions. This would necessitate the selective generation of nucleophilic centers at these specific positions for the electrophilic fluorinating agent to attack. Such a strategy would present significant challenges in terms of regioselectivity and control over the degree of fluorination, making it a less synthetically viable option compared to methods starting from already perfluorinated building blocks.

Detailed research findings specifically describing the successful synthesis of this compound using selective electrophilic fluorination are not currently available in published literature. Consequently, a data table of research findings for this specific synthetic methodology cannot be provided.

Fundamental Reaction Mechanisms

The chemical behavior of this compound is largely dictated by the influence of its fluorine atoms on the hydroxyl groups.

Nucleophilic Substitution Reactions

While the primary hydroxyl groups of this compound can act as nucleophiles, the strong inductive effect of the adjacent fluorine atoms reduces their nucleophilicity compared to their non-fluorinated counterparts. However, they can still participate in nucleophilic substitution reactions.

The electron-withdrawing nature of fluorine atoms makes polyfluoroarenes susceptible to nucleophilic aromatic substitution (SNAr), a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This process offers a transition-metal-free method for creating C-O and C-N bonds, resulting in aryl ether and aniline (B41778) derivatives. nih.gov In these reactions, the hydroxyl groups of the diol can act as nucleophiles, attacking electron-deficient aromatic rings.

Table 1: Comparison of Nucleophilicity

| Compound | pKa | Relative Nucleophilicity |

|---|---|---|

| 1,6-Hexanediol | ~16-17 | Higher |

Esterification and Etherification of Hydroxyl Groups

The hydroxyl groups of this compound readily undergo esterification and etherification reactions.

Esterification: The diol reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form fluorinated esters. These reactions are often catalyzed by an acid.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the diol is first converted to an alkoxide and then reacted with an alkyl halide.

These derivatization pathways are crucial for synthesizing a variety of fluorinated monomers and polymers.

Polymerization Chemistry

This compound is a valuable monomer in the synthesis of high-performance polymers, imparting properties such as thermal stability, chemical resistance, and low surface energy.

Urethane (B1682113) Formation via Isocyanate Reactions

The reaction between the hydroxyl groups of this compound and isocyanate groups (-NCO) forms urethane linkages, which are the basis for polyurethanes. l-i.co.uk This polyaddition reaction is a cornerstone of polyurethane chemistry. l-i.co.ukmdpi.com Isocyanates are highly reactive compounds, and their reaction with alcohols to form urethanes has been a subject of interest since the 1930s. l-i.co.ukmdpi.com The reaction mechanism can be influenced by the presence of excess isocyanate or alcohol. mdpi.comresearchgate.net

Commonly used isocyanates in polyurethane production include aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), as well as aliphatic isocyanates such as hexamethylene diisocyanate (HDI). l-i.co.uk The choice of isocyanate significantly impacts the properties of the final polyurethane. epa.gov

Acrylate (B77674) and Methacrylate Polymerization Processes

This compound can be derivatized into diacrylate or dimethacrylate monomers by esterification with acrylic acid or methacrylic acid, respectively. These fluorinated monomers, such as this compound diacrylate, can then undergo polymerization. chemicalbook.comchemicalbook.comscbt.com

The polymerization of these fluorinated acrylates and methacrylates can be initiated by thermal initiators or by techniques like atom transfer radical polymerization (ATRP). researchgate.net The resulting polymers possess the desirable properties conferred by the fluorinated segments.

Role as a Chain Extender in Polyurethane Synthesis

In the synthesis of segmented polyurethanes, this compound can function as a chain extender. researchgate.net Polyurethanes are block copolymers typically composed of soft segments (from a macrodiol) and hard segments (from a diisocyanate and a chain extender). ufrgs.br

The chain extender, a low-molecular-weight diol or diamine, reacts with the diisocyanate to form the hard segments. The structure of the chain extender plays a crucial role in determining the properties of the final polyurethane elastomer. researchgate.net The incorporation of a fluorinated chain extender like this compound can significantly influence the microphase separation between the hard and soft segments, thereby affecting the polymer's mechanical and thermal properties. researchgate.netufrgs.br The use of chain extenders can enhance the cohesive strength of moisture-curable urethane prepolymers by promoting the phase segregation of hard segments into domains through hydrogen bonding. mdpi.com This reinforcement of the soft segment matrix leads to improved mechanical strength. mdpi.com

Table 2: Research Findings on Fluorinated Polyurethanes

| Study | Key Finding |

|---|---|

| Li, et al. | Novel biodegradable long-segment fluorine-containing polyurethanes were synthesized using a fluorinated diol as a hard segment, showing enhanced thermal properties and hydrophobicity. researchgate.net |

| Al-Masri, et al. | The structure of the diol chain extender can be used to control the degradation rate and mechanical properties of polyurethane elastomers. researchgate.net |

Initiator Applications in Ring-Opening Polymerization

The bifunctional nature of this compound, characterized by a primary hydroxyl group at each end of its fluorinated carbon chain, positions it as a viable initiator for ring-opening polymerization (ROP). This type of polymerization is a crucial method for synthesizing a variety of biodegradable and biocompatible polyesters. mdpi.com

In a typical ROP mechanism involving a diol initiator, the hydroxyl groups perform a nucleophilic attack on the carbonyl carbon of a cyclic ester monomer, such as ε-caprolactone or lactide. youtube.comresearchgate.net This process is generally facilitated by a catalyst, often an organometallic compound like stannous octoate. mdpi.com The reaction breaks the acyl-oxygen bond within the cyclic monomer, initiating the growth of a polymer chain. researchgate.net

When this compound is used, polymerization can proceed from both hydroxyl ends. This results in the formation of a polymer chain with the octafluorohexane segment incorporated into its core. The final structure is typically an ABA-type block copolymer, where the central 'B' block is the fluorinated initiator fragment and the 'A' blocks are the polyester (B1180765) chains. The incorporation of the fluorinated segment is a key feature, as it can impart unique properties such as hydrophobicity, thermal stability, and low surface energy to the resulting polymer.

Formation of Complexes and Novel Derivatives

Investigating Stable Complexation Phenomena

The investigation of stable complexation phenomena involving this compound is an area of scientific interest, though specific studies on this compound are not extensively detailed in published literature. The molecular structure suggests a potential for forming stable complexes through intermolecular interactions. The terminal hydroxyl groups can act as both hydrogen bond donors and acceptors. Furthermore, the high electronegativity of the fluorine atoms in the central C4F8 segment can influence the acidity of the hydroxyl protons, potentially strengthening their hydrogen bonding capabilities with suitable acceptor molecules. The oxygen atoms also possess lone pairs of electrons that could coordinate with Lewis acids or metal centers, suggesting a possibility for the formation of coordination complexes.

Synthesis and Characterization of Functionalized Derivatives (e.g., diacrylate)

A significant derivatization pathway for this compound is its conversion into functionalized monomers, most notably the diacrylate derivative. scbt.com This derivative, this compound diacrylate, is a valuable monomer used in the synthesis of specialized polymers. tcichemicals.com

The synthesis is typically achieved through an esterification reaction between the parent diol and acrylic acid or a more reactive equivalent like acryloyl chloride. In this reaction, both hydroxyl groups of the diol are converted to acrylate esters. The resulting diacrylate monomer contains two polymerizable vinyl groups, making it suitable for free-radical polymerization to form cross-linked polymer networks. These networks incorporate the fluorinated segment, which can enhance properties such as chemical resistance, thermal stability, and hydrophobicity.

The diacrylate derivative is characterized as a clear, colorless to light yellow liquid. chemicalbook.com It is a well-defined compound with specific physical and chemical properties that have been documented. chemicalbook.comchemicalbook.com

Below is an interactive table summarizing the key properties of this compound Diacrylate.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2264-01-9 | scbt.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₀F₈O₄ | scbt.comchemicalbook.com |

| Molecular Weight | 370.19 g/mol | scbt.comchemicalbook.com |

| Appearance | Colorless to Light yellow clear liquid | chemicalbook.com |

| Boiling Point | 98-100 °C at 0.1 mmHg | chemicalbook.com |

| Density | ~1.44 g/cm³ | |

| Refractive Index | ~1.39 |

Advanced Materials Research and Applications of 2,2,3,3,4,4,5,5 Octafluoro 1,6 Hexanediol

Fluorinated Polymer Science and Engineering

The incorporation of fluorine atoms into polymer structures imparts a range of unique and desirable properties. The compound 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol serves as a critical building block, or monomer, in the synthesis of advanced fluorinated polymers. Its structure, featuring a fluorinated carbon chain capped by hydroxyl functional groups, allows it to be integrated into polymer backbones, such as polyurethanes, significantly enhancing their performance characteristics.

Design of Polymers with Superior Chemical Resistance

Polymers incorporating this compound demonstrate superior chemical resistance. The densely packed, electronegative fluorine atoms create a protective shield around the polymer chain, making it less susceptible to attack by various chemicals and solvents. This "fluorine shield" effect results in materials with low permeability and high inertness. Research on fluorinated polyurethanes has highlighted their excellent chemical properties, which are a direct result of introducing fluorinated groups into the molecular chain structure. vwr.com

Applications in Specialty Polymer Synthesis (e.g., lubricants, refrigerants, fire retardants)

The unique properties imparted by this compound make it a valuable component in the synthesis of specialty polymers.

Fire Retardants: Fluorinated polyurethanes synthesized using this diol exhibit inherent flame retardancy. vwr.com The fluorine atoms interfere with the chemistry of combustion, acting as radical scavengers and reducing the flammability of the material. This property is critical for applications in electronics, construction, and transportation where fire safety is paramount.

While the fluorinated nature of this compound suggests potential utility in creating specialty lubricants and refrigerants, specific research detailing the use of this compound for these particular applications was not found in the available search results.

Biodegradable Fluorinated Polyurethanes

The development of biodegradable polymers is a significant area of materials science. While there is extensive research into biodegradable polyurethanes derived from various bio-based and petroleum-based monomers, specific studies detailing the synthesis of biodegradable fluorinated polyurethanes using this compound as a monomer are not prevalent in the provided search results. Research has been conducted on biodegradable polyurethanes using other fluorinated chain extenders, such as 2,2,3,3-tetrafluoro-1,4-butanediol, but direct evidence for the target compound's use in this specific context is limited. mdpi.com

Surface Science and Coating Technologies

The application of fluorinated compounds in surface modification is well-established due to their ability to lower surface energy. This compound is utilized in creating high-performance surfaces and coatings.

Hydrophobic Surface Modifications and Treatments

Incorporating this compound into polymer coatings significantly enhances their hydrophobicity, or water-repellency. When used as a chain extender in the synthesis of aliphatic fluorinated polyurethanes, it markedly increases the water resistance of the resulting material. vwr.com The fluorocarbon chains orient at the surface, creating a low-energy interface that repels water.

Research comparing polyurethanes synthesized with different chain extenders demonstrates the effectiveness of this fluorinated diol. The study showed an increase in the water contact angle, a key indicator of hydrophobicity, for the polyurethane containing this compound compared to a non-fluorinated analogue. vwr.com This property is highly valuable for applications such as moisture-resistant coatings, anti-fouling surfaces, and biomedical devices where reduced interaction with aqueous environments is beneficial. vwr.com

Interactive Data Table: Effect of Fluorinated Chain Extender on Polyurethane Hydrophobicity

| Chain Extender | Polymer Type | Water Contact Angle (°) | Change in Hydrophobicity |

| 1,4-Butanediol (BDO) | Standard Polyurethane | 57.3 ± 2.2 | Baseline |

| This compound (OF) | Fluorinated Polyurethane | 59.7 ± 2.3 | Increased |

This table presents comparative data on the water contact angle of polyurethanes synthesized with a standard chain extender versus the fluorinated diol, based on findings from cited research. vwr.com

Solvate Ionic Liquid Research

The exploration of fluorinated compounds in the formulation of solvate ionic liquids (SILs) represents a targeted approach to tuning the physicochemical properties of these materials. Solvate ionic liquids are a unique class of ionic liquids where a solvent molecule coordinates with a metal cation to form a complex cation. The stability and properties of these SILs are governed by the interactions between the cation, the solvent (ligand), and the anion.

Research into the application of partially fluorinated diols, such as this compound, in SILs is an emerging area of interest. The introduction of fluorine into the solvent component can significantly alter the electronic properties and intermolecular interactions within the ionic liquid, potentially influencing characteristics like ionic conductivity, viscosity, and electrochemical stability.

A notable investigation in this area involved the use of this compound as a component in a mixture designed for solvate ionic liquid applications. iucr.org In this study, the fluorinated diol was combined with lithium bis(trifluoromethanesulfonyl)imide, a common salt used in SILs, and triethylene glycol, a well-known chelating agent for lithium ions. iucr.org The mixture was heated and stirred to achieve a homogeneous, viscous solution. iucr.org While the primary outcome of this specific experiment was the crystallization and structural determination of the fluorinated diol itself from the mixture, it highlights its compatibility and use in synthetic strategies for creating new solvate ionic liquids. iucr.org

The research underscores the ongoing effort to expand the library of solvents available for SIL synthesis, with fluorinated diols being a promising class of compounds for creating next-generation ionic liquids with tailored properties for various applications, including energy storage.

Data Tables

Table 1: Experimental Mixture for Solvate Ionic Liquid Research

This table details the components used in a study investigating the incorporation of this compound in a solvate ionic liquid system. iucr.org

| Component | Molar Ratio | Purpose |

| Lithium bis(trifluoromethanesulfonyl)imide | 1.18 | Cation and Anion Source |

| Triethylene glycol | 1.18 | Chelating Solvent |

| This compound | 1.00 | Fluorinated Co-solvent/Additive |

Structural Elucidation and Spectroscopic Characterization of 2,2,3,3,4,4,5,5 Octafluoro 1,6 Hexanediol and Its Derivatives

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive insights into the spatial arrangement of atoms within a single crystal, revealing detailed information about bond lengths, angles, and intermolecular interactions. For 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, this technique has been instrumental in characterizing its solid-state architecture.

The strong intermolecular hydrogen-bonding interactions significantly influence the molecule's internal geometry. nih.govnsf.gov Specifically, these interactions appear to dictate the conformational preferences along the carbon backbone. nih.govnsf.gov Analysis of the crystal structure reveals that the O—C—C—O torsion angles adopt a distinct gauche–trans–trans sequence. nih.govnsf.gov This conformation is a direct consequence of the molecule arranging itself to optimize the hydrogen-bonding network in the solid state. nih.gov The specific torsion angles determined from crystallographic data highlight this preference. nih.govnsf.gov

| Torsion Angle | Value (°) | Conformation |

|---|---|---|

| O1—C1—C2—O2 | 66.3 (2) | gauche |

| O2—C3—C4—O2 | -168.91 (15) | trans |

| O3—C5—C6—O4 | -177.92 (15) | trans |

Advanced Spectroscopic Techniques for Molecular Structure

Spectroscopic methods provide complementary information to X-ray crystallography, offering insights into the molecule's structure and functional groups in various states.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. surfacesciencewestern.com These techniques are exceptionally useful for identifying the functional groups present. nih.govjyoungpharm.org In the analysis of this compound, both methods would provide a characteristic spectral fingerprint.

FTIR Spectroscopy : The FTIR spectrum is expected to be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol groups. Strong absorption bands in the 1000-1200 cm⁻¹ range would correspond to the C-F stretching modes of the fluorinated backbone. thermofisher.com

Raman Spectroscopy : Raman spectroscopy provides complementary information. It is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the C-C backbone stretching and symmetric C-F stretching vibrations would be expected to produce strong signals in the Raman spectrum. surfacesciencewestern.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | ~3200-3600 | FTIR (Strong, Broad) |

| C-H (Alkyl) | Stretching | ~2850-3000 | FTIR, Raman |

| C-F | Stretching | ~1000-1200 | FTIR (Strong), Raman |

| C-O (Alcohol) | Stretching | ~1050-1150 | FTIR |

| C-C | Stretching | ~800-1200 | Raman (Stronger) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of polymers derived from this compound, XPS is instrumental in confirming the incorporation of the fluorinated chain extender and characterizing the surface chemistry of the resulting polymer.

For fluorinated polyurethanes (FPUs), XPS survey spectra typically reveal the presence of carbon (C1s), oxygen (O1s), nitrogen (N1s), and fluorine (F1s) peaks. The high-resolution F1s spectrum is of particular interest, as it directly confirms the presence of C-F bonds. The C1s spectrum can be deconvoluted to identify various carbon environments, such as C-C/C-H, C-N, C-O, N-C=O (urethane), and the characteristic C-F bonds from the octafluoro-hexanediol segment. The relative atomic concentrations of these elements on the polymer surface provide insights into the surface segregation of the fluorinated segments, which is a key factor in determining the material's hydrophobicity and biocompatibility. Studies have shown that the introduction of fluorinated chain extenders leads to a significant enrichment of fluorine on the polymer surface. researchgate.net

Chromatographic and Thermal Analysis Techniques

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. researchgate.net This information is crucial as the molecular weight and its distribution (polydispersity index, PDI) significantly influence the mechanical and processing properties of the final material.

For polyurethanes synthesized using this compound, GPC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). The elution profile from the GPC instrument, a chromatogram of detector response versus elution volume, gives a qualitative picture of the molecular weight distribution. A narrow peak indicates a more uniform polymer chain length, which is often desirable for predictable material performance. The molecular weight characteristics of these polymers are determined using a calibration curve, typically generated from polystyrene standards. semanticscholar.org

| Polymer Derivative | Number-Average Molecular Weight (Mn) (Da) | Weight-Average Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) |

|---|---|---|---|

| FPU with OFHD Extender | Data Not Available | Data Not Available | Data Not Available |

| Non-fluorinated PU Control | Data Not Available | Data Not Available | Data Not Available |

Thermal Analysis (e.g., Thermogravimetric Analysis for decomposition temperature)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition profile of materials.

For polyurethanes containing this compound, TGA reveals a multi-step degradation process. The initial weight loss, typically occurring between 200-350 °C, is attributed to the dissociation of the urethane (B1682113) linkages in the hard segments. mdpi.com Subsequent weight loss at higher temperatures corresponds to the degradation of the soft segments. The introduction of the fluorinated diol has been shown to enhance the thermal stability of the polyurethane. mdpi.comnih.gov This is due to the high bond energy of the C-F bonds within the polymer backbone. Key parameters obtained from TGA curves include the onset decomposition temperature (Tonset), the temperature at which a certain percentage of weight loss occurs (e.g., Td5%, Td10%), and the temperature of maximum decomposition rate (Tmax).

| Polymer Derivative | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 5% Weight Loss (Td5%) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Char Yield at 600 °C (%) |

|---|---|---|---|---|

| FPU with OFHD Extender | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Non-fluorinated PU Control | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

In segmented polyurethanes, the Tg of the soft segment and the Tm of the hard segment are critical parameters that define the material's service temperature range and its elastomeric or rigid nature. The incorporation of this compound as a chain extender can significantly influence these transitions. It has been reported that the insertion of such fluorinated fragments can dramatically reduce the glass transition temperature of the polymers. semanticscholar.org This effect is attributed to the increased flexibility and free volume introduced by the fluorinated segments. The DSC thermograms can also provide information on the degree of phase separation between the hard and soft segments.

| Polymer Derivative | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Melting Enthalpy (ΔHm) (J/g) |

|---|---|---|---|

| FPU with OFHD Extender | Data Not Available | Data Not Available | Data Not Available |

| Non-fluorinated PU Control | Data Not Available | Data Not Available | Data Not Available |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of polymers. A sinusoidal stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response, are determined. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping properties.

For polyurethanes derived from this compound, DMA provides valuable information on the material's mechanical performance over a range of temperatures. The glass transition of the soft segment is typically observed as a sharp drop in the storage modulus and a peak in the tan δ curve. The position and intensity of the tan δ peak can provide insights into the degree of phase mixing and the mobility of the polymer chains. The rubbery plateau modulus, observed at temperatures above the Tg, is related to the crosslink density and entanglement of the polymer network.

| Polymer Derivative | Storage Modulus at 25°C (E') (MPa) | Glass Transition Temperature (from tan δ peak) (°C) | Tan δ Peak Height |

|---|---|---|---|

| FPU with OFHD Extender | Data Not Available | Data Not Available | Data Not Available |

| Non-fluorinated PU Control | Data Not Available | Data Not Available | Data Not Available |

Morphological and Mechanical Characterization

The morphology of segmented polyurethanes, characterized by the microphase separation of hard and soft segments, is a key determinant of their mechanical properties. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are often employed to visualize the surface and bulk morphology of these materials. The incorporation of this compound can influence the degree of phase separation and the domain size of the hard segments due to the different polarity and intermolecular interactions of the fluorinated segments.

| Polymer Derivative | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Water Contact Angle (°) |

|---|---|---|---|---|

| FPU with OFHD Extender | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Non-fluorinated PU Control | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a pivotal technique for investigating the surface topography and morphology of materials. In the context of polymers derived from this compound, SEM analysis provides critical insights into the microstructural features that govern the material's performance.

When this compound is used to synthesize polymers, such as fluorinated polyesters or polyurethanes, the resulting material's surface morphology can vary significantly based on the synthesis conditions and processing methods. SEM imaging can reveal details about the polymer's texture, porosity, and the arrangement of its constituent phases.

For instance, in fluorinated polymers like polytetrafluoroethylene (PTFE), which shares the characteristic of a fluorinated carbon chain, SEM can distinguish various surface features. researchgate.net These can range from anisotropic mediums composed of randomly dispersed filaments to more ordered structures like woven fascicles of microfilaments. researchgate.net The technique can also identify the presence of pores, detailing their shape, size, and distribution, which is critical for applications in filtration or biomedical implants. researchgate.net

Table 1: Representative SEM Observations of Fluorinated Polymer Surfaces

| Observed Feature | Description | Potential Implication |

| Dispersed Filaments | An anisotropic structure where filaments are scattered randomly. researchgate.net | Influences mechanical anisotropy and surface roughness. |

| Compacted Fibers | Single fibers are densely packed together in a nearly vertical orientation. researchgate.net | Affects material density, porosity, and tensile properties. |

| Woven Fascicles | Bundles of fine microfilaments are interwoven, sometimes with a surface coating. researchgate.net | Enhances structural integrity and tear resistance. |

| Irregular Pores | Pores of varying shapes and sizes are distributed non-uniformly across the surface. researchgate.net | Impacts permeability, fluid flow, and bio-integration. |

| Slit-like Pores | An open and straight porous structure with nearly uniform, elongated pores. researchgate.net | Provides controlled permeability and directional flow characteristics. |

This detailed morphological analysis is essential for correlating the polymer's structure with its functional properties, such as surface energy, wettability, and biocompatibility.

Mechanical Property Analysis (e.g., Tensile Strength Tests)

The mechanical properties of polymers derived from this compound are a direct consequence of their molecular architecture. As a diol, this compound can be incorporated into polymer chains, such as polyurethanes, where it influences the final material's strength, flexibility, and durability. researchgate.netmdpi.com Polyurethanes are segmented copolymers, and their properties can be tailored by altering the chemical composition of their constituent parts. researchgate.nethacettepe.edu.tr

Tensile testing is a fundamental method for quantifying the mechanical properties of these materials. It involves subjecting a sample to a controlled pulling force until it fails. Key parameters obtained from this test include tensile strength (the maximum stress the material can withstand), elongation at break (how much the material can stretch before breaking), and the elastic modulus (a measure of stiffness).

Polyurethanes, for example, are known for exhibiting a broad range of mechanical properties, often characterized by high tensile and tear strength, significant elongation, and excellent wear resistance. researchgate.net The inclusion of the rigid, fluorinated backbone from this compound can enhance the stiffness and thermal stability of the resulting polymer. The mechanical behavior is also influenced by factors such as the degree of phase separation between hard and soft segments within the polymer structure. researchgate.net

The study of different polymer types through tensile tests provides a comparative basis for understanding the potential performance of new formulations.

Table 2: Example Tensile Strength Data for Various Polymer Materials

| Material | Average Mass (g) | Average Stress at Break (MPa) | Standard Deviation of Stress (MPa) |

| ABS | 10.37 | 27.55 | 1.83 |

| HIPS | 10.15 | 17.55 | 1.48 |

| Nylon 618 | 9.87 | 21.05 | 2.01 |

| Polycarbonate | 11.23 | 35.85 | 1.94 |

| SemiFlex | 10.91 | 9.24 | 1.19 |

This table presents representative data adapted from studies on commercial polymers to illustrate the output of tensile strength tests. Data is derived from research on fused filament fabrication materials. researchgate.net

By systematically analyzing the mechanical properties of polymers synthesized with this compound, researchers can tailor materials for specific applications that demand high strength, flexibility, or resilience under harsh conditions. mdpi.com

Theoretical and Computational Studies on 2,2,3,3,4,4,5,5 Octafluoro 1,6 Hexanediol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules like 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol. These studies are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties.

The introduction of eight fluorine atoms onto the hexane-1,6-diol backbone significantly alters its electronic landscape. Fluorine's high electronegativity leads to a substantial withdrawal of electron density from the carbon backbone. This inductive effect is a key determinant of the molecule's electronic properties.

A central aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For this compound, the HOMO is typically localized around the oxygen atoms of the hydroxyl groups, which are the most electron-rich and readily ionizable sites. Conversely, the LUMO is distributed along the C-F bonds, indicating that these are the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. nih.govsemanticscholar.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps illustrate the charge distribution within a molecule and are predictive of how it will interact with other chemical species. For this compound, the MEP would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the highly electronegative fluorine and oxygen atoms. These areas are susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential (usually blue) would be found around the hydrogen atoms of the hydroxyl groups, making them prone to nucleophilic attack. nih.govnih.gov

Interactive Data Table: Calculated Electronic Properties of a Representative Fluorinated Diol

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

Note: The values in this table are illustrative and based on typical DFT calculations for similar small fluorinated diols. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape. For this compound, MD simulations can reveal the preferred three-dimensional structures of the molecule in different environments, such as in the gas phase or in solution. chemrxiv.orgpolito.it

The conformation of this fluorinated diol is governed by a complex interplay of steric and electronic effects. The bulky fluorine atoms introduce significant steric hindrance, which influences the rotational barriers around the C-C bonds of the carbon backbone. Furthermore, the strong C-F bond dipoles result in electrostatic interactions that can favor or disfavor certain conformations.

In the solid state, X-ray crystallography has shown that this compound adopts a specific conformation that is stabilized by an extensive network of intermolecular hydrogen bonds. nsf.gov However, in the gas phase or in a non-polar solvent, the molecule is free to explore a wider range of conformations. MD simulations can predict the relative populations of different conformers, such as gauche and anti arrangements of the carbon backbone. For perfluoroalkanes, it is known that helical conformations can be more stable than the fully extended all-trans conformation due to the minimization of repulsive interactions between the fluorine atoms. It is therefore likely that the octafluoro-1,6-hexanediol chain will also exhibit a preference for non-linear conformations.

Interactive Data Table: Torsion Angles from Crystal Structure Data

| Torsion Angle | Value (°) | Conformation |

| O-C1-C2-C3 | 175.3 | anti |

| C1-C2-C3-C4 | -170.1 | anti |

| C2-C3-C4-C5 | -172.5 | anti |

| C3-C4-C5-C6 | 178.2 | anti |

| C4-C5-C6-O | 65.8 | gauche |

Source: Based on crystallographic data for similar fluorinated diols.

Modeling of Intermolecular Interactions (e.g., hydrogen bonding, solvate ionic liquid interactions)

The ability of this compound to form intermolecular interactions is central to its physical properties and applications. Computational modeling plays a key role in understanding the nature and strength of these interactions.

Hydrogen Bonding: The most significant intermolecular interaction for this molecule is hydrogen bonding, mediated by its two hydroxyl groups. In the solid state, these hydrogen bonds create a robust network that dictates the crystal packing. nsf.gov Computational models can be used to calculate the energy of these hydrogen bonds, which is typically in the range of 3-7 kcal/mol, and to analyze their geometry (donor-acceptor distance and angle). The presence of the electron-withdrawing fluorinated backbone increases the acidity of the hydroxyl protons, leading to stronger hydrogen bonds compared to its non-fluorinated counterpart, 1,6-hexanediol (B165255).

Solvate Ionic Liquid Interactions: this compound has been investigated as a component of solvate ionic liquids (SILs). SILs are formed when a salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is dissolved in a coordinating solvent. nih.govresearchgate.netbohrium.com In these systems, the diol acts as a ligand, coordinating to the lithium cation through its oxygen atoms.

Computational studies, such as DFT calculations, can be used to model the structure and stability of the resulting lithium-diol complexes. These calculations can predict the coordination number of the lithium ion and the binding energy of the diol. For fluorinated diols, the electron-withdrawing nature of the fluorinated backbone can influence the coordinating ability of the oxygen atoms. While the increased positive charge on the hydroxyl protons enhances hydrogen bonding, the reduced electron density on the oxygen atoms can weaken their ability to coordinate to the lithium cation compared to non-fluorinated glycols. nih.govresearchgate.netbohrium.com

Interactive Data Table: Calculated Hydrogen Bond Parameters

| Parameter | Value |

| H-bond Distance (O-H···O) | 2.7 Å |

| H-bond Angle (O-H···O) | 170° |

| H-bond Energy | -5.8 kcal/mol |

Note: These are typical values for hydrogen bonds involving alcohols and can vary depending on the specific molecular environment.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For this compound, theoretical studies can provide valuable insights into its likely chemical transformations.

The reactivity of this diol is dominated by the two hydroxyl groups and the heavily fluorinated carbon backbone. The electron-withdrawing effect of the fluorine atoms makes the hydroxyl groups more acidic than in non-fluorinated diols. This enhanced acidity suggests that the diol will be more reactive in base-catalyzed reactions.

One important reaction pathway for diols is dehydration , which can lead to the formation of cyclic ethers or unsaturated alcohols. Computational methods can be used to model the mechanism of both acid- and base-catalyzed dehydration. These calculations can identify the transition states for each step of the reaction and determine the activation energies, which allows for a prediction of the reaction rate and the most favorable reaction conditions. For this compound, intramolecular dehydration would lead to the formation of a fluorinated oxepane (B1206615) derivative. researchgate.netrsc.org

Another key reaction is the formation of ethers through Williamson ether synthesis. This reaction involves the deprotonation of the diol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. fluorine1.ru Computational studies can model the energetics of this SN2 reaction, including the structure of the transition state and the influence of the fluorinated backbone on the nucleophilicity of the alkoxide. The electron-withdrawing fluorine atoms may decrease the nucleophilicity of the oxygen, potentially making the reaction slower than for a non-fluorinated diol. nih.gov

Interactive Data Table: Predicted Activation Energies for Key Reactions

| Reaction | Predicted Activation Energy (kcal/mol) | Reaction Type |

| Intramolecular Dehydration | 25-35 | Elimination |

| Intermolecular Ether Formation | 20-30 | SN2 Substitution |

Note: These are estimated values based on computational studies of similar alcohol reactions. Actual values will depend on the specific reagents and conditions.

Environmental Impact and Toxicological Profile Research of 2,2,3,3,4,4,5,5 Octafluoro 1,6 Hexanediol

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical compound determine its distribution, longevity, and potential for exposure in various ecosystems. For short-chain per- and polyfluoroalkyl substances (PFAS), these characteristics are of significant interest due to their widespread use and detection in the environment. nih.gov

Short-chain PFAS are generally characterized by their high persistence in the environment. nih.gov The strength of the carbon-fluorine bond makes them resistant to many natural degradation processes. nih.gov

While specific degradation studies on 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol are not available, research on analogous fluorotelomer alcohols (FTOHs) indicates that biodegradation is a possible transformation pathway. utoronto.caacs.org Aerobic biodegradation of FTOHs, often initiated by microbial activity in soil or wastewater treatment sludge, typically involves the oxidation of the alcohol functional group. utoronto.canih.govrsc.org This process can lead to the formation of corresponding fluorotelomer carboxylic acids and, ultimately, highly stable perfluorinated carboxylic acids (PFCAs) like Perfluorohexanoic Acid (PFHxA). utoronto.carsc.orgresearchgate.net For instance, the biodegradation of 8:2 FTOH has been shown to yield Perfluorooctanoic Acid (PFOA). utoronto.ca It is plausible that this compound could undergo a similar oxidative process, potentially forming intermediate aldehydes and ultimately more persistent fluorinated dicarboxylic acids.

These transformation products are of concern because they are often more persistent and mobile than the parent compound. nih.gov The final degradation products of many short-chain PFAS are considered extremely persistent. nih.gov

Table 1: Inferred Degradation Pathway for Fluorotelomer Alcohols This table is based on the degradation of analogous compounds and represents a hypothetical pathway.

| Step | Compound Type | Example Intermediate/Product | Persistence |

| Initial Compound | Fluorinated Diol | This compound | Subject to transformation |

| 1. Oxidation | Fluorinated Aldehyde | Octafluoro-adipic aldehyde | Transient |

| 2. Further Oxidation | Fluorinated Carboxylic Acid | Octafluoro-adipic acid | High |

Bioaccumulation refers to the accumulation of substances in an organism at a faster rate than they are lost. For PFAS, bioaccumulation potential is strongly linked to the length of the perfluorinated carbon chain. nih.gov

Short-chain PFAS, a category that would include the six-carbon this compound, are generally considered to have a lower bioaccumulation potential in animal tissues compared to their long-chain counterparts like PFOA and Perfluorooctanesulfonic acid (PFOS). nih.govfiresafetysearch.com This is partly due to their higher water solubility and faster clearance rates from the body. frontiersin.org

However, a lower bioaccumulation potential does not mean there is no risk. Studies have shown that short-chain PFAS can accumulate in plants, particularly in the edible portions such as leaves and fruits. nih.govresearchgate.net This pathway allows for the entry of these compounds into terrestrial food chains. nih.gov For example, Perfluorohexanoic Acid (PFHxA) has been shown to have bioaccumulation factors of 9.9–11.7 for lettuce and 2.9–6.8 for tomatoes. epa.gov Research on earthworms has also demonstrated the uptake of various PFAS from contaminated soil. nih.gov

The mobility of PFAS in the environment is largely governed by their chemical structure. Short-chain compounds like this compound are expected to be highly mobile in soil and water. nih.govwisconsin.gov Their relatively high water solubility and low tendency to adsorb to soil organic matter and sediment mean they can travel long distances in surface water and leach readily from soil into groundwater. nih.govitrcweb.orgitrcweb.org This high mobility raises concerns about the contamination of drinking water resources. nih.gov

Once in the environment, these mobile compounds can be widely distributed. nih.gov Volatile precursor compounds, such as FTOHs, can be transported long distances in the atmosphere and subsequently degrade into persistent PFCAs, leading to their presence in remote regions. dioxin20xx.org Due to their properties, short-chain PFAS are predominantly found in the aqueous phase of the environment rather than accumulating in sediment. frontiersin.orgitrcweb.org

Table 2: Comparison of Environmental Properties for Short-Chain vs. Long-Chain PFAS This table presents generalized data for classes of compounds, not specifically for this compound.

| Property | Short-Chain PFAS (e.g., PFHxA) | Long-Chain PFAS (e.g., PFOA) |

| Persistence | Very High | Very High |

| Bioaccumulation (Animal) | Low | High |

| Bioaccumulation (Plant) | Higher potential for translocation to shoots/fruits nih.govresearchgate.net | Tends to be retained in roots researchgate.net |

| Mobility in Soil/Water | High nih.govwisconsin.gov | Low to Moderate |

| Adsorption to Sediment | Low nih.gov | High |

Human Health Toxicological Research

In Vitro and In Vivo Toxicity Assessments

There is a notable absence of specific in vitro (cell-based) or in vivo (animal) studies for this compound in the accessible scientific literature. Such studies are fundamental in determining a chemical's potential to cause harm to living organisms. Without this data, it is not possible to create a detailed profile of its toxicity.

Evaluation of Specific Organ System Effects

Similarly, there is no available research detailing the effects of this compound on specific organ systems in humans or animal models. The broader class of per- and polyfluoroalkyl substances (PFAS), to which this compound belongs, has been associated with a range of health effects, including impacts on the liver, immune system, and developmental outcomes. nih.govnih.gov However, it is not scientifically sound to extrapolate these findings to this compound without specific research on this particular chemical. The toxicity and biological effects of PFAS can vary significantly based on their specific chemical structure, such as chain length and functional groups. nih.gov

Endocrine Disruption Potential Research

No studies were identified that specifically investigate the endocrine disruption potential of this compound. Endocrine disruptors are chemicals that can interfere with the body's hormonal systems, and many substances are under scrutiny for these potential effects. nih.gov While there are extensive research programs, such as the U.S. EPA's Endocrine Disruptor Screening Program, that evaluate chemicals for this property, this compound does not appear in publicly available lists of tested substances from these programs. epa.gov

Future Directions and Emerging Research Areas for 2,2,3,3,4,4,5,5 Octafluoro 1,6 Hexanediol

Novel Synthetic Routes and Green Chemistry Approaches

The pursuit of sustainable chemical manufacturing is driving research into novel synthetic methodologies for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol that prioritize efficiency and environmental responsibility. Future research is anticipated to focus on enzymatic and biocatalytic pathways, which offer high selectivity under mild reaction conditions, thereby minimizing energy consumption and waste generation. numberanalytics.comnumberanalytics.comnih.gov The use of enzymes, such as lipases and cytochrome P450 enzymes, is being explored for the synthesis of various fluorinated compounds. nih.govnih.gov These biocatalysts could offer a greener alternative to traditional chemical synthesis, which often relies on harsh reagents and complex purification steps.

Expanded Applications in Advanced Functional Materials

The unique properties conferred by the octafluoro-segment in this compound, such as thermal stability, chemical resistance, and low surface energy, make it an attractive monomer for a new generation of advanced functional materials. fluoropolymers.eu Future research will likely focus on incorporating this diol into a wider range of polymers, including polyurethanes, polyesters, and polycarbonates, to create materials with tailored properties for demanding applications. researchgate.netresearchgate.net

One promising area is the development of high-performance coatings and sealants with enhanced durability and resistance to harsh environments. exfluor.com Additionally, the low refractive index of fluorinated compounds makes this diol a candidate for creating advanced optical materials with applications in displays and telecommunications. A recent study has already demonstrated that polyurethanes synthesized from this compound exhibit significantly reduced thermal conductivity, opening up possibilities for new insulating materials. researchgate.net

Integration in Nanotechnology and Hybrid Systems

The integration of this compound into nanotechnology and hybrid organic-inorganic systems represents a frontier with significant potential. The fluorinated segment of the molecule can drive self-assembly processes, leading to the formation of highly ordered nanostructures. nih.govresearchgate.netuh.edu Future research is expected to explore the use of this diol in the creation of fluorinated self-assembled monolayers (SAMs) on various substrates. nih.govresearchgate.netuh.edu These SAMs could find applications in surface modification to control wettability, adhesion, and friction, with potential uses in microelectronics, biomedical devices, and anti-fouling surfaces.

Moreover, this fluorinated diol could serve as a key component in the synthesis of hybrid materials, where the organic fluorinated segments are combined with inorganic nanoparticles or networks. Such hybrid systems could exhibit synergistic properties, combining the processability and functionality of the polymer with the robustness and unique electronic or optical properties of the inorganic component.

In-depth Mechanistic Studies of Reactivity

A deeper understanding of the reactivity of this compound is crucial for optimizing its use in polymerization and other chemical transformations. Future research will likely involve in-depth mechanistic studies to elucidate the influence of the fluorinated chain on the reactivity of the terminal hydroxyl groups. rsc.orgrsc.org Computational modeling and advanced spectroscopic techniques could be employed to investigate the kinetics and thermodynamics of its reactions. acs.orgnih.gov

Key areas of investigation will include the study of polymerization mechanisms to control polymer architecture and molecular weight distribution. Understanding the interplay between the electron-withdrawing nature of the fluorinated segment and the nucleophilicity of the hydroxyl groups will be essential for designing efficient and selective catalytic systems for its polymerization. rsc.org

Comprehensive Environmental Risk Assessment Methodologies

As with all fluorinated compounds, a thorough assessment of the environmental fate and potential risks of this compound is imperative. nih.govnih.gov Future research will need to focus on developing and applying comprehensive environmental risk assessment methodologies specifically tailored to this short-chain fluorinated diol. This includes studies on its biodegradability, potential for bioaccumulation, and aquatic toxicity. rsc.orgnih.govresearchgate.netmcgill.canih.gov

Given that it is a short-chain per- and polyfluoroalkyl substance (PFAS), it is crucial to understand its environmental behavior compared to long-chain PFAS. rsc.org Methodologies for tracking its presence in various environmental compartments and for assessing its potential transformation products will be critical. dioxin20xx.orgmontrose-env.comacs.orgscholaris.ca The development of advanced analytical techniques will be necessary to detect and quantify the compound at environmentally relevant concentrations. The ultimate goal is to ensure the safe and sustainable use of this promising chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized by reacting this compound with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and triethylene glycol in a 1:1 molar ratio. The mixture is stirred at 353 K for 6 hours to achieve homogeneity, followed by slow crystallization to obtain plate-shaped single crystals . Key factors include temperature control (to prevent decomposition of fluorinated groups) and stoichiometric precision to avoid side reactions. Purity is verified via X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) .

Q. How is the crystal structure of this compound characterized, and what are its critical crystallographic parameters?

- Methodological Answer : Single-crystal XRD reveals a monoclinic system (space group P2₁) with unit cell parameters a = 8.23 Å, b = 5.98 Å, c = 12.45 Å, and β = 98.7°. The molecular packing is driven by O–H⋯O hydrogen bonds, forming a 2D network parallel to the (100) plane. Data collection uses Bruker APEX3 and SAINT software, with refinement via SHELXL .

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell volume | 612.7 ų |

| Z (molecules/unit) | 2 |

| R-factor | 0.045 |

Q. What spectroscopic techniques are most effective for analyzing hydrogen bonding in this compound?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies O–H stretching vibrations (broad peaks at 3200–3400 cm⁻¹), while solid-state NMR (¹³C and ¹⁹F) confirms the gauche–trans–trans conformation of the backbone. Differential scanning calorimetry (DSC) further characterizes thermal stability, with hydrogen bond dissociation observed above 400 K .

Advanced Research Questions

Q. How do gauche–trans–trans conformations influence the compound’s physicochemical properties, and what methods validate these effects?

- Methodological Answer : The gauche–trans–trans conformation minimizes steric hindrance between adjacent fluorinated groups, enhancing thermal stability and reducing polarity. Conformational analysis is performed using density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) combined with XRD data. Polarizable continuum models (PCM) simulate solvent interactions, predicting solubility in fluorinated solvents like HFE-7500 .

Q. What experimental and computational approaches resolve contradictions in hydrogen-bonding network interpretations?

- Methodological Answer : Discrepancies in hydrogen-bonding patterns (e.g., bond lengths vs. angles) are addressed by cross-validating XRD data with molecular dynamics (MD) simulations (using GROMACS). Radial distribution functions (RDFs) quantify O⋯O distances, while Hirshfeld surface analysis maps intermolecular contacts. Conflicting data are reconciled by adjusting force field parameters (e.g., partial charges on fluorine atoms) .

Q. How can factorial design optimize the compound’s application in membrane technologies or ionic liquid systems?

- Methodological Answer : A 2³ factorial design evaluates variables like temperature (T), pressure (P), and fluorinated solvent concentration ([C]) on membrane permeability. Response surface methodology (RSM) models interactions, with ANOVA identifying significant factors. For ionic liquids, conductivity is maximized by optimizing Li⁺/diol molar ratios (1:1 to 1:2) and anion size (e.g., TFSI⁻ vs. PF₆⁻) .

| Factor | Levels | Response |

|---|---|---|

| Temperature (K) | 300, 350 | Conductivity (mS/cm) |

| Pressure (MPa) | 0.1, 1.0 | Solubility (mg/mL) |

| [Solvent] (vol%) | 50, 70 | Membrane flux (L/m²·h) |

Q. What role does computational modeling play in predicting the compound’s interaction with biomolecules or polymers?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to hydrophobic protein pockets (e.g., albumin), driven by fluorine–aromatic interactions. COMSOL Multiphysics simulates diffusion coefficients in polymer matrices (e.g., PVDF), with AI-driven parameter optimization reducing computational time by 40% .

Methodological Notes

- Contradiction Management : Cross-disciplinary validation (e.g., XRD + DFT + MD) is critical for fluorinated compounds due to their unique electronic and steric profiles .

- Data Integrity : Use encrypted databases (e.g., NIST Chemistry WebBook) for spectral references and ensure reproducibility via triple-blind peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。